4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
4-chloro-1-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-7-5(4-10-11)6(8)2-3-9-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCQHBVGJNXHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268520-92-8 | |
| Record name | 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Three-Component Reaction with Arylglyoxals and Cyclic Dicarbonyls
A robust method for constructing the pyrazolo[3,4-b]pyridine scaffold involves a one-pot reaction between 3-methyl-1-aryl-1H-pyrazol-5-amine, arylglyoxals, and cyclic 1,3-dicarbonyl compounds (e.g., dimedone or cyclohexane-1,3-dione) in water/acetone (1:2 v/v) at 80°C. Tetrapropylammonium bromide (TPAB, 20 mol%) catalyzes sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization, yielding substituted pyrazolo[3,4-b]pyridines in 90–98% yield. For 4-chloro derivatives, substituting arylglyoxals with chlorinated analogs (e.g., 4-chlorophenylglyoxal) directly introduces the chlorine atom at position 4.
Hydrazine-Mediated Cyclization
An alternative route starts with 5-bromo-3-cyano-4,6-dimethyl-2-oxo-N-phenylpyridine-1(2H)-carbothioamide. Treatment with hydrazine hydrate in ethanol induces cyclization, forming the pyrazolo[3,4-b]pyridine core. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the chlorine substituent. This method achieves moderate yields (65–75%) but requires careful control of stoichiometry to avoid over-chlorination.
Halogenation Techniques for Introducing the Chloro Substituent
Direct Chlorination Using POCl₃
Chlorination of 1-methyl-1H-pyrazolo[3,4-b]pyridine with POCl₃ at reflux (110°C) for 6–8 hours selectively substitutes the hydrogen at position 4 with chlorine. The reaction proceeds via an electrophilic aromatic substitution mechanism, facilitated by the electron-deficient pyridine ring. Yields range from 70–85%, with purity >97% after recrystallization from ethanol/water.
Palladium-Catalyzed C–H Activation
Modern approaches employ palladium(II) acetate (10 mol%) and 2,2’-bipyridine as a ligand in dimethylacetamide (DMA) at 120°C. Using N-chlorosuccinimide (NCS) as the chlorine source, this method achieves regioselective chlorination at position 4 with 80–90% efficiency. Advantages include shorter reaction times (2–4 hours) and compatibility with sensitive functional groups.
Functionalization of the Methyl Group at Position 1
Alkylation of Pyrazolo[3,4-b]pyridine
The 1-methyl group is typically introduced via alkylation of the pyrazole nitrogen. Treatment of pyrazolo[3,4-b]pyridine with methyl iodide in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 60°C for 12 hours affords 1-methyl derivatives in 85–90% yield. Alternative methylating agents like dimethyl sulfate show comparable efficiency but pose higher toxicity risks.
Reductive Amination
For substrates bearing amino groups, reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol selectively methylates the pyrazole nitrogen. This method is advantageous for late-stage functionalization, preserving the chloro substituent.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly accelerates the synthesis of 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine. A reported protocol involves irradiating a mixture of 3-methyl-1-phenyl-1H-pyrazol-5-amine, 4-chlorophenylglyoxal, and dimedone in ethanol at 150 W for 15 minutes, achieving 95% yield. This method reduces reaction times from hours to minutes and minimizes byproduct formation.
Palladium-Catalyzed Cross-Coupling for Structural Diversification
Suzuki-Miyaura Coupling
The chloro group at position 4 serves as a handle for further functionalization. Using bis(diphenylphosphinoferrocene)palladium(II) dichloride (5 mol%) and potassium phosphate (K₃PO₄) in DMF at 100°C, the chloro derivative undergoes coupling with arylboronic acids to yield 4-aryl analogs. This method is critical for generating derivatives for structure-activity relationship studies.
Buchwald-Hartwig Amination
Palladium-catalyzed amination with primary or secondary amines introduces amino groups at position 4. Employing Xantphos as a ligand and cesium carbonate (Cs₂CO₃) as a base in toluene at 110°C, this method achieves 75–85% conversion.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms ≥97% purity. Residual solvents are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazolopyridines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolopyridines depending on the nucleophile used.
Oxidation Reactions: N-oxides of this compound.
Reduction Reactions: Dihydropyrazolopyridines.
Scientific Research Applications
Synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives
The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. For instance, a study synthesized various substituted derivatives through nucleophilic displacement at the C-4 position followed by glycosylation to produce nucleosides with potential biological activities . The efficient synthesis of phosphoramidate derivatives has also been reported, yielding compounds with notable antileishmanial activities against Leishmania amazonensis promastigotes .
Antileishmanial Activity
A series of phosphoramidate derivatives of this compound were evaluated for their antileishmanial properties. Among these, two compounds exhibited significant activity with IC50 values of 6.44 ± 1.49 µM and 12.25 ± 0.68 µM, indicating their potential as therapeutic agents against leishmaniasis .
Inhibition of Tropomyosin Receptor Kinases
Recent research has highlighted the inhibitory effects of pyrazolo[3,4-b]pyridine derivatives on tropomyosin receptor kinases (TRKs), which are implicated in various cancers due to their role in cell proliferation and differentiation. A study synthesized 38 derivatives that showed nanomolar inhibitory activities against TRKA, suggesting their potential as anticancer agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives is crucial for optimizing their biological efficacy. For example, modifications around the core structure have been shown to influence binding affinity and efficacy at muscarinic acetylcholine receptors (M4), with some compounds acting as positive allosteric modulators (PAMs) . This indicates the importance of chemical modifications in enhancing therapeutic potential.
Data Table: Biological Activities of Selected Derivatives
Case Study 1: Antileishmanial Activity Evaluation
In a study focusing on antileishmanial activity, a series of phosphoramidate derivatives derived from this compound were synthesized and screened against Leishmania species. The results demonstrated that specific substitutions significantly enhanced biological activity, paving the way for developing new leishmanicidal drugs.
Case Study 2: TRK Inhibition
Another investigation into the inhibition of TRK-A by pyrazolo[3,4-b]pyridine derivatives revealed that certain modifications led to enhanced selectivity and potency against cancer cell lines. The study utilized a combination of computational modeling and biological assays to identify promising candidates for further development.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on substituent type and position. Key comparisons include:
Key Research Findings
Substituent Position and Antimicrobial Activity: Chloro substituents at C4 or C5 generally reduce antimicrobial potency, except in specific cases (e.g., compound 11e in , which retains activity against P. aeruginosa and E. coli) . Methyl groups at N1 (as in the target compound) improve metabolic stability compared to bulkier phenyl substituents .
Antiparasitic Activity: 4-Anilino derivatives synthesized from 4-chloro-1H-pyrazolo[3,4-b]pyridine (e.g., 3'-diethylaminomethyl-substituted compounds) show potent anti-Leishmania activity (IC₅₀ = 0.12 µM), highlighting the importance of aminoalkyl substituents at C4 .
Anticancer Potential: Pyrazolo[3,4-b]pyridine derivatives with methyl or chloro groups exhibit broad-spectrum antiproliferative activity. For example, compound "pyrazolo[3,4-b]pyridine8" in inhibits multiple cancer cell lines, suggesting the scaffold’s versatility .
Synthetic Accessibility: One-pot syntheses of chloro-substituted pyrazolo[3,4-b]pyridines (e.g., ) achieve moderate-to-good yields, though substituents like methoxy or phenylamino require additional steps .
Structure-Activity Relationship (SAR) Insights
- Chloro Substituents : Enhance electrophilicity and binding to kinase domains but may reduce solubility .
- Methyl vs. Phenyl at N1 : Methyl groups (as in the target compound) offer better pharmacokinetic profiles than phenyl, which improves antiviral activity but increases molecular weight .
- Aminoalkyl Chains at C4: Critical for antiparasitic activity, as seen in anti-Leishmania derivatives .
Biological Activity
4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 169.59 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known to influence its biological activity through interactions with various enzymes and receptors.
The biological activity of this compound can be attributed to its ability to inhibit several key enzymes and proteins involved in cellular signaling pathways:
- Kinase Inhibition : This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By interfering with these kinases, the compound disrupts cell proliferation and survival pathways.
- Anti-inflammatory Effects : It exhibits anti-inflammatory properties by inhibiting cyclooxygenases (COXs) and other inflammatory mediators, contributing to its potential in treating inflammatory diseases.
- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells by modulating pathways associated with cell growth and survival. The compound has demonstrated effectiveness against various cancer cell lines, including HeLa and A549 cells, with IC50 values indicating significant antiproliferative effects .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its relatively low molecular weight and moderate lipophilicity. Studies indicate that the compound is stable under standard laboratory conditions but may degrade over extended periods. Its metabolic pathways involve interactions with specific enzymes that facilitate its clearance from the body .
Biological Activity Summary
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Studies : A study evaluated the compound's effects on different cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis at low concentrations. The structure-activity relationship indicated that modifications to the pyrazolo core could enhance potency against specific targets .
- Inflammatory Disease Models : In vivo studies showed that treatment with this compound resulted in reduced markers of inflammation in animal models of arthritis, supporting its potential as an anti-inflammatory agent.
- Pharmacological Screening : Screening against a panel of kinases revealed selective inhibition patterns that suggest a targeted approach for drug development focused on specific signaling pathways involved in cancer and inflammation .
Q & A
Q. What are the common synthetic routes for 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine and its derivatives?
The compound is typically synthesized via nucleophilic aromatic substitution of the chlorine atom in 4-chloro-1H-pyrazolo[3,4-b]pyridine precursors. Key steps include:
- Hydrazine condensation : Reacting hydrazines with β-aminocrotononitrile or benzoylacetonitrile to form 5-aminopyrazole intermediates.
- Cyclization : Treating intermediates with diethyl ethoxymethylenemalonate, followed by chlorocyclization using POCl₃ to introduce the chloro group.
- Purification : Recrystallization from ethanol or chromatography to isolate high-purity products .
Q. What characterization techniques are critical for confirming the structure of this compound derivatives?
Standard methods include:
- Spectroscopy : H NMR and IR to verify functional groups (e.g., CH₃ at δ 2.28 ppm in DMSO-d₆) and aromatic substitution patterns .
- Elemental analysis : Matching experimental vs. calculated C, H, N percentages (e.g., C 72.55%, N 10.15% for derivatives) .
- X-ray crystallography : Resolving crystal packing and bond angles (e.g., monoclinic P2₁/c symmetry with β = 96.689°) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in nucleophilic substitution reactions?
Key factors include:
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity by stabilizing transition states .
- Catalysts : Anhydrous sodium acetate aids in deprotonation during chloroacetylation reactions .
- Temperature control : Heating to 50°C improves solubility and reaction kinetics, as seen in HCl-mediated salt formation .
Q. What strategies mitigate impurities in synthesized derivatives?
Effective purification methods:
Q. How should researchers address discrepancies in spectroscopic or crystallographic data?
- Validation with 2D NMR : COSY or HSQC experiments resolve overlapping signals in complex aromatic systems .
- Revisiting crystallographic parameters : Adjusting refinement algorithms (e.g., R-factor < 0.046) improves model accuracy .
- Comparative analysis : Cross-referencing with literature (e.g., mean C–C bond length = 0.004 Å) identifies outliers .
Q. What computational tools are suitable for modeling interactions of this compound with biological targets?
Q. What safety protocols are essential when handling this compound and its intermediates?
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact with chlorinated intermediates .
- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental release .
- Emergency measures : Immediate decontamination with water for spills and medical consultation for exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
